N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a furan ring, a methoxyphenyl group, and a pyrazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Attachment of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced through an acylation reaction.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl derivative in a substitution reaction.
Final Coupling with Methanesulfonamide: The final step involves coupling the intermediate with methanesulfonamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the furan ring or the methoxy group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- N-{3-[1-(furan-2-carbonyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Uniqueness
N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-20-10-4-3-9-17(20)19-14-18(23-25(19)22(26)21-11-6-12-30-21)15-7-5-8-16(13-15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZXGKBAWLFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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